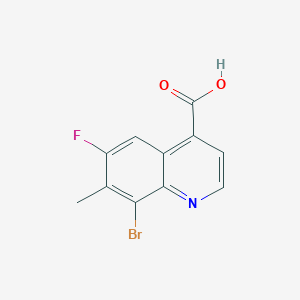
3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid is an organic compound with the molecular formula C13H12BrNO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid typically involves the bromination of naphthalene followed by the introduction of the amino and carboxylic acid groups. One common method involves the following steps:
Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.
Formation of 1-Bromonaphthalene-2-carboxylic Acid: The brominated naphthalene is then subjected to a carboxylation reaction using carbon dioxide and a base like sodium hydroxide.
Amination: The resulting 1-bromonaphthalene-2-carboxylic acid is then reacted with ammonia or an amine to introduce the amino group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The amino group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can yield products with additional oxygen-containing functional groups.
Reduction Products: Reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid exerts its effects depends on its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-3-(2-methylnaphthalen-1-yl)propanoic acid
- 3-Amino-3-(naphthalen-1-yl)propanoic acid
- β-Alanine
Uniqueness
3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to other similar compounds. The bromine atom can enhance the compound’s ability to participate in halogen bonding and can be a useful handle for further functionalization in synthetic chemistry.
Eigenschaften
CAS-Nummer |
773122-90-0 |
|---|---|
Molekularformel |
C13H12BrNO2 |
Molekulargewicht |
294.14 g/mol |
IUPAC-Name |
3-amino-3-(1-bromonaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H12BrNO2/c14-13-9-4-2-1-3-8(9)5-6-10(13)11(15)7-12(16)17/h1-6,11H,7,15H2,(H,16,17) |
InChI-Schlüssel |
SFDYKGJJJIIRPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


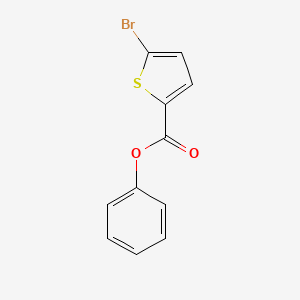
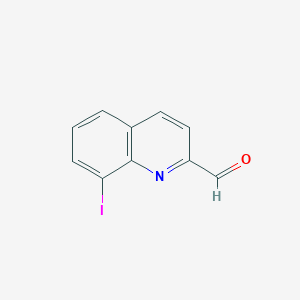
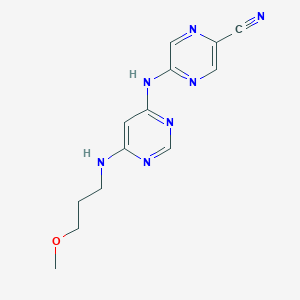

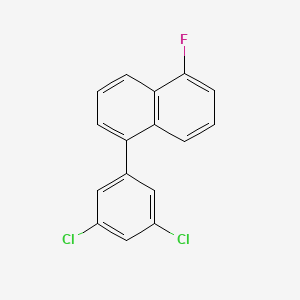
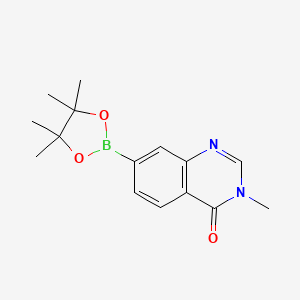
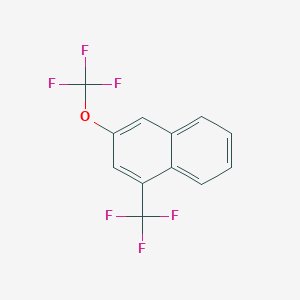
![2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B15063751.png)

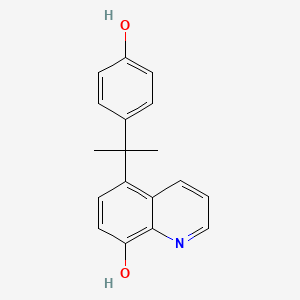

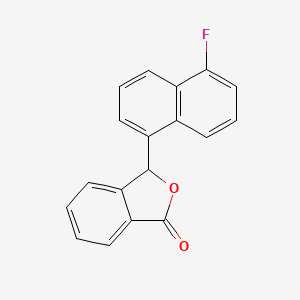
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15063791.png)
